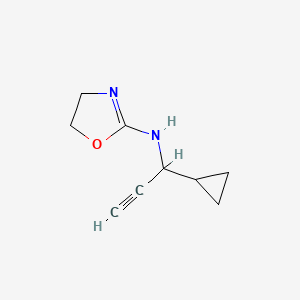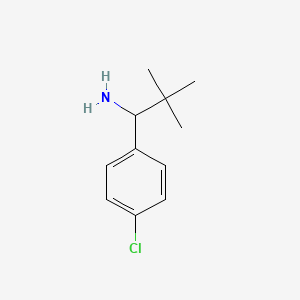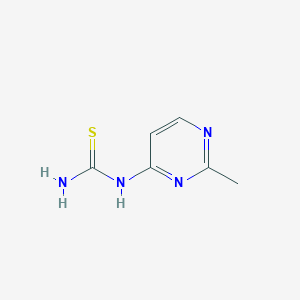
(2-Methylpyrimidin-4-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpyrimidin-4-yl)thiourea is a chemical compound belonging to the class of thioureas, which are characterized by the presence of a thiourea group (NH2-CS-NH2) attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds that play a crucial role in biological systems, such as nucleic acids (uracil, thymine, and cytosine) and vitamin B1
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrimidin-4-yl)thiourea typically involves the reaction of 2-methylpyrimidin-4-amine with thiourea under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and the use of a suitable solvent like ethanol or methanol is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methylpyrimidin-4-yl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Pyrimidine-2-carboxylic acid can be formed by oxidizing the 2-methyl group.
Reduction: Reduced derivatives of the compound may be obtained depending on the specific conditions used.
Substitution: Halogenated derivatives of the compound can be synthesized through substitution reactions.
Aplicaciones Científicas De Investigación
(2-Methylpyrimidin-4-yl)thiourea has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug design and development, particularly in the context of cancer therapy and other therapeutic areas.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
(2-Methylpyrimidin-4-yl)thiourea is similar to other thiourea derivatives, such as 1-(4-Methylpyridin-2-yl)thiourea and N-(4-methylpyrimidin-2-yl)thiourea. These compounds share structural similarities but may differ in their biological activity and applications
Comparación Con Compuestos Similares
1-(4-Methylpyridin-2-yl)thiourea
N-(4-methylpyrimidin-2-yl)thiourea
Other substituted pyrimidines and thioureas
Propiedades
Fórmula molecular |
C6H8N4S |
|---|---|
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
(2-methylpyrimidin-4-yl)thiourea |
InChI |
InChI=1S/C6H8N4S/c1-4-8-3-2-5(9-4)10-6(7)11/h2-3H,1H3,(H3,7,8,9,10,11) |
Clave InChI |
JTXNVYDAUKNOPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
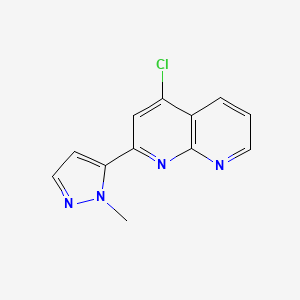
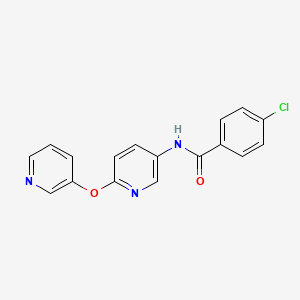
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
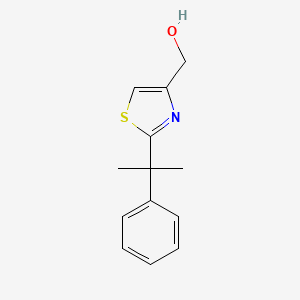

![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
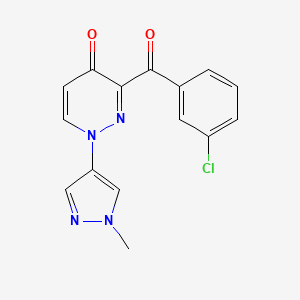
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
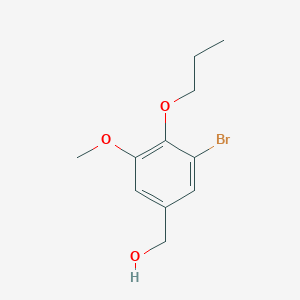

![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)
